molecular formula C14H11FO3 B1298517 3-(4-Fluoro-benzyloxy)-benzoic acid CAS No. 457-97-6

3-(4-Fluoro-benzyloxy)-benzoic acid

Cat. No.: B1298517
CAS No.: 457-97-6
M. Wt: 246.23 g/mol
InChI Key: IRGZUAFLKNHSLJ-UHFFFAOYSA-N
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Description

3-(4-Fluoro-benzyloxy)-benzoic acid is an organic compound characterized by the presence of a benzoic acid core substituted with a 4-fluoro-benzyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-benzyloxy)-benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 80°C) for several hours. The product is then purified through extraction and chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoro-benzyloxy)-benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzyloxy group can be oxidized or reduced depending on the reagents used.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid.

Major Products

    Substitution: Products with different substituents replacing the fluorine atom.

    Oxidation: Products with oxidized benzyloxy groups.

    Reduction: Products with reduced benzyloxy groups.

    Esterification: Ester derivatives of this compound.

Scientific Research Applications

3-(4-Fluoro-benzyloxy)-benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-(4-Fluoro-benzyloxy)-benzoic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. The benzyloxy group can modulate the compound’s lipophilicity, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Fluoro-benzyloxy)-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a benzyloxy group makes it a versatile compound for various applications.

Biological Activity

3-(4-Fluoro-benzyloxy)-benzoic acid is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

Chemical Structure:

  • IUPAC Name: 3-[(4-fluorophenyl)methoxy]benzoic acid
  • Molecular Formula: C14H11FO3
  • CAS Number: 457-97-6

The synthesis of this compound typically involves the reaction of 3-hydroxybenzoic acid with 4-fluorobenzyl bromide in the presence of a base like potassium carbonate. The reaction is conducted in N,N-dimethylformamide (DMF) at elevated temperatures (approximately 80°C) for several hours, followed by purification through extraction and chromatography techniques.

Anti-inflammatory Properties

Research has indicated that this compound exhibits promising anti-inflammatory activity. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. For instance, it has been noted to reduce levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom enhances its capacity to form hydrogen bonds, which may improve binding affinity to various enzymes or receptors involved in inflammatory pathways. The benzyloxy group contributes to the compound's lipophilicity, influencing its distribution and biological efficacy .

Case Study: Efficacy in Diabetic Models

A significant study evaluated the efficacy of a related compound derived from the same chemotype in a diabetic rat model. This research demonstrated that systemic administration of the compound reduced retinal vascular leakage, a key factor in diabetic macular edema. Although not directly studying this compound, it provides insights into the potential pharmacological benefits of similar compounds .

Comparative Analysis with Analogues

A comparative analysis involving various analogues highlighted that compounds with similar structural modifications exhibited enhanced potency against specific biological targets. For instance, derivatives featuring fluorine substitutions showed improved anti-inflammatory effects compared to their non-fluorinated counterparts. This suggests that further structural optimization could yield more effective therapeutics .

Research Applications

The compound is being explored for various applications, including:

  • Medicinal Chemistry: As a lead compound for developing new anti-inflammatory drugs.
  • Biological Research: Investigating interactions with biological macromolecules to understand its mechanism of action.
  • Pharmaceutical Development: Potential use in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Data Summary Table

PropertyValue
Molecular Weight 246.23 g/mol
Boiling Point Not specified
Melting Point Not specified
Solubility Soluble in organic solvents
Biological Target Inflammatory cytokines (e.g., IL-6, TNF-α)
Potential Applications Anti-inflammatory therapies

Properties

IUPAC Name

3-[(4-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-6-4-10(5-7-12)9-18-13-3-1-2-11(8-13)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGZUAFLKNHSLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359456
Record name 3-(4-Fluoro-benzyloxy)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

457-97-6
Record name 3-(4-Fluoro-benzyloxy)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-fluorophenyl)methoxy]benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Saponification of methyl 3-(4-fluorobenzyloxy)-benzoate as described in the preparation of Intermediate 1B gave the title acid as white needles: mp 145-146° C. (ethyl acetate). 1HNMR 400 MHz (CDCl3) δ (ppm): 5.11 (2H, s, OCH2), 7.12 (2H, m, aromatics), 7.24 (1 H, m, aromatics), 7.45 (3 H, m, aromatics), 7.75 (2H, m, aromatics). Anal. Calcd for C14H11FO3: C, 68.29; H, 4.50. Found: C, 68.39; H, 4.43.
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